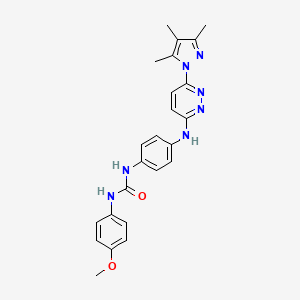![molecular formula C16H15BrN6O3 B2450942 3-(5-bromo-2-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921810-88-0](/img/structure/B2450942.png)
3-(5-bromo-2-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with the [1,2,4]triazolo[4,3-e]purine structure are part of a larger class of molecules known as triazolothiadiazines . These molecules are of interest due to their potential therapeutic uses .
Synthesis Analysis
While the specific synthesis for your compound isn’t available, similar compounds are often synthesized via multicomponent reactions involving hydrazonoyl halides and alkyl carbothioates .Molecular Structure Analysis
The molecular structure of these compounds typically involves a five-membered triazole ring fused with a six-membered thiadiazine ring . The exact structure would depend on the specific substituents and their positions on the rings.Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite diverse, depending on the specific substituents and reaction conditions .科学的研究の応用
Antiviral Research
This compound has shown potential in antiviral research due to its structural similarity to other triazole derivatives known for their antiviral properties. Triazole compounds can inhibit viral replication by targeting viral enzymes or interfering with viral RNA synthesis . This makes it a promising candidate for developing treatments against viruses such as influenza, HIV, and hepatitis.
Antimicrobial Applications
The compound’s triazole moiety is known for its antimicrobial activity. It can be used to develop new antibiotics that target bacterial cell walls or inhibit bacterial enzymes . This application is particularly important in the fight against antibiotic-resistant bacteria, providing a new avenue for treatment options.
Cancer Research
In cancer research, triazole derivatives have been studied for their ability to inhibit cancer cell growth. The compound can interfere with DNA synthesis and repair mechanisms in cancer cells, leading to cell death . This makes it a potential candidate for developing new chemotherapeutic agents.
Anti-inflammatory Agents
Triazole compounds have also been explored for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation and pain . This application is valuable in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Effects
Research has indicated that triazole derivatives may have neuroprotective effects. They can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This makes the compound a potential candidate for developing neuroprotective drugs.
Antifungal Research
The compound’s structure is similar to other triazole antifungal agents, which inhibit the synthesis of ergosterol, an essential component of fungal cell membranes . This application is crucial for treating fungal infections, especially in immunocompromised patients.
Enzyme Inhibition Studies
Triazole derivatives are often used in enzyme inhibition studies due to their ability to bind to enzyme active sites. This compound can be used to study the inhibition of various enzymes, providing insights into enzyme function and potential therapeutic targets .
Pharmacokinetic Studies
Finally, the compound can be used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties . This information is essential for developing safe and effective drugs, ensuring that they reach their target tissues at therapeutic concentrations without causing toxicity.
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway via the inhibition of CDK2 . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells . The downstream effects of this action include the induction of apoptosis within the affected cells .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable bioavailability .
Result of Action
The compound’s action results in significant alterations in cell cycle progression, leading to the induction of apoptosis within the affected cells . This can result in the inhibition of tumor growth, making the compound a potential candidate for cancer treatment .
将来の方向性
特性
IUPAC Name |
8-(5-bromo-2-methoxyphenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN6O3/c1-20-11-13(21(2)16(25)22(3)14(11)24)23-12(18-19-15(20)23)9-7-8(17)5-6-10(9)26-4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGVJKNTXLZMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=C(C=CC(=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 41752590 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,4-diethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2450859.png)
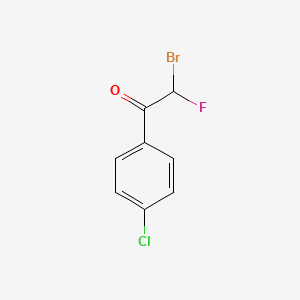
![Methyl 3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/no-structure.png)
![1-[4-Phenyl-4-[4-(piperidine-1-carbonyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2450863.png)
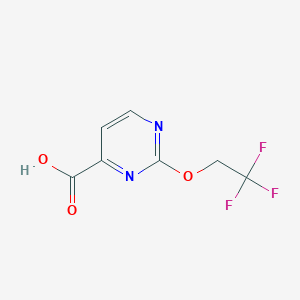
![Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)-](/img/structure/B2450867.png)
![1-(2,4-dimethylphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2450868.png)
![2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2450870.png)
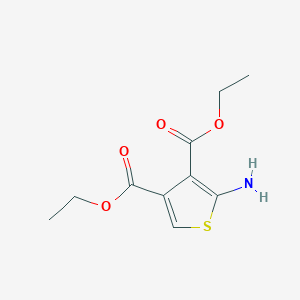
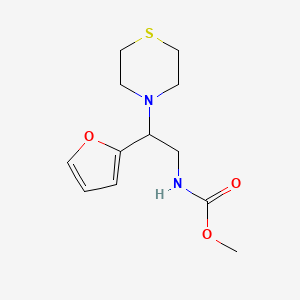
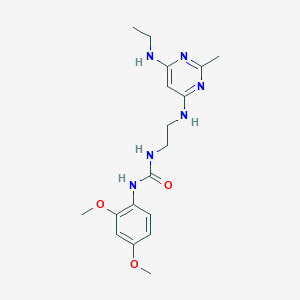
![2-imino-1-(3-methoxypropyl)-10-methyl-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2450877.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2450878.png)
